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Compound of Interest

Compound Name: 3-Hydroxysarpagine

Cat. No.: B15589536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies essential for the identification and characterization of 3-hydroxysarpagine, a

sarpagine-type indole alkaloid. The information presented herein is compiled from published

scientific literature, offering a core resource for researchers in natural product chemistry,

pharmacology, and drug development.

Introduction
3-Hydroxysarpagine is a naturally occurring indole alkaloid isolated from plants of the

Rauvolfia genus, notably Rauvolfia serpentina. Sarpagine alkaloids are a significant class of

natural products known for their complex structures and diverse biological activities. Accurate

structural elucidation is the foundation of any scientific investigation into their therapeutic

potential. This document details the mass spectrometry and nuclear magnetic resonance

(NMR) data that serve as a fingerprint for the unequivocal identification of 3-
hydroxysarpagine.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical first step in the identification of natural products,

providing an accurate molecular formula.

Table 1: Mass Spectrometry Data for 3-Hydroxysarpagine
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Ionization Mode
Mass-to-Charge
Ratio (m/z)

Molecular Formula Note

ESI-MS 325 [M+H]⁺ C₂₀H₂₂N₂O₃

The protonated

molecule provides the

molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical

shifts for 3-hydroxysarpagine, which are crucial for its structural confirmation.

Table 2: ¹H NMR Spectroscopic Data for 3-Hydroxysarpagine (500 MHz, Pyridine-d₅)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 8.52 br s

5α 2.59 m

5β 3.32 m

6α 2.05 m

6β 2.30 m

9 7.66 d 7.5

10 7.21 t 7.5

11 7.29 t 7.5

12 7.50 d 7.5

14α 2.12 m

14β 2.37 m

15 2.78 m

16 4.80 d 10.0

17-Ha 4.31 d 11.5

17-Hb 4.45 d 11.5

18 1.70 s

19 5.58 q 7.0

21α 4.28 d 12.5

21β 4.54 d 12.5

Table 3: ¹³C NMR Spectroscopic Data for 3-Hydroxysarpagine (125 MHz, Pyridine-d₅)
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Position Chemical Shift (δ, ppm)

2 136.1

3 93.3

5 53.6

6 23.3

7 109.1

8 128.4

9 118.8

10 120.1

11 122.1

12 111.8

13 137.5

14 32.5

15 37.1

16 61.8

17 65.8

18 12.7

19 123.6

20 132.8

21 60.1

Experimental Protocols
The following protocols are based on established methodologies for the isolation and

spectroscopic analysis of sarpagine-type alkaloids from Rauvolfia serpentina.
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Isolation of 3-Hydroxysarpagine
Extraction: The dried and powdered roots of Rauvolfia serpentina are extracted with

methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced

pressure to yield a crude methanol extract.

Acid-Base Partitioning: The crude extract is suspended in a 2% tartaric acid solution and

washed with ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds. The

acidic aqueous layer is then basified with sodium carbonate (Na₂CO₃) to a pH of

approximately 10 and extracted with a mixture of chloroform (CHCl₃) and methanol (9:1).

Chromatographic Separation: The resulting basic extract is subjected to silica gel column

chromatography, eluting with a gradient of CHCl₃ and MeOH. Fractions are monitored by

thin-layer chromatography (TLC).

Purification: Fractions containing 3-hydroxysarpagine are combined and further purified by

repeated column chromatography on silica gel and/or preparative high-performance liquid

chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed on a

mass spectrometer to determine the molecular weight and obtain the molecular formula.

NMR Spectroscopy:

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 500

MHz spectrometer.

The purified sample of 3-hydroxysarpagine is dissolved in deuterated pyridine (Pyridine-

d₅).

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent

signals.

Coupling constants (J) are reported in Hertz (Hz).
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Visualization of Methodologies
The following diagrams illustrate the logical workflow for the identification of 3-
hydroxysarpagine and the key 2D NMR correlations used for its structure elucidation.
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Caption: Experimental workflow for the isolation and identification of 3-hydroxysarpagine.
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Caption: Logical relationships in the spectroscopic identification of 3-hydroxysarpagine.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Identification of
3-Hydroxysarpagine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589536#spectroscopic-data-nmr-ms-for-3-
hydroxysarpagine-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15589536?utm_src=pdf-body-img
https://www.benchchem.com/product/b15589536?utm_src=pdf-body
https://www.benchchem.com/product/b15589536#spectroscopic-data-nmr-ms-for-3-hydroxysarpagine-identification
https://www.benchchem.com/product/b15589536#spectroscopic-data-nmr-ms-for-3-hydroxysarpagine-identification
https://www.benchchem.com/product/b15589536#spectroscopic-data-nmr-ms-for-3-hydroxysarpagine-identification
https://www.benchchem.com/product/b15589536#spectroscopic-data-nmr-ms-for-3-hydroxysarpagine-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15589536?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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